Trixolane

Catalog No.
S720198
CAS No.
47420-28-0
M.F
C18H27NO6
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trixolane

CAS Number

47420-28-0

Product Name

Trixolane

IUPAC Name

4-[[2-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl]methyl]morpholine

Molecular Formula

C18H27NO6

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C18H27NO6/c1-18(13-9-15(20-2)17(22-4)16(10-13)21-3)24-12-14(25-18)11-19-5-7-23-8-6-19/h9-10,14H,5-8,11-12H2,1-4H3

InChI Key

ZIOBPMQEBOCFLH-UHFFFAOYSA-N

SMILES

CC1(OCC(O1)CN2CCOCC2)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1(OCC(O1)CN2CCOCC2)C3=CC(=C(C(=C3)OC)OC)OC

Trixolane is a chemical compound with the formula C₂H₄O₃. It is a key component of the antimalarial drug artenimisin, which is a first-line treatment for malaria caused by Plasmodium falciparum, the deadliest malaria parasite []. Due to its presence in artemisinin, trioxolane is being investigated for its potential applications in antimalarial therapies.

  • Mode of action

    Researchers are still trying to understand exactly how trioxolane kills malaria parasites. One hypothesis is that it disrupts the parasite's heme detoxification process, leading to cell death [].

  • Drug development

    Scientists are developing new antimalarial drugs based on the trioxolane scaffold. These drugs aim to be effective against artemisinin-resistant malaria parasites [].

  • Combination therapies

    Trioxolane is being investigated for use in combination with other antimalarial drugs. This approach could help to delay the emergence of drug resistance [].

Trixolane is a chemical compound belonging to the family of trioxolanes, which are characterized by their three oxirane (or epoxide) units. These compounds have garnered attention primarily for their potential antimalarial properties, particularly in the treatment of malaria caused by Plasmodium falciparum. Trixolane derivatives exhibit unique structural features that contribute to their biological activity, making them a focus of medicinal chemistry research.

Typical of peroxides and epoxides. The presence of the three oxirane groups allows for nucleophilic attack and rearrangement reactions. For instance, trioxolanes can react with thiols or amines, leading to the formation of new compounds through ring-opening reactions. Additionally, they can undergo oxidative degradation under specific conditions, which may influence their stability and efficacy as drugs.

The biological activity of trioxolanes has been extensively studied, particularly regarding their antimalarial properties. Research indicates that these compounds exhibit significant activity against Plasmodium falciparum, with mechanisms involving the generation of reactive oxygen species and disruption of cellular processes in the parasite. Trixolane derivatives have shown lower toxicity compared to traditional antimalarials like miltefosine, making them promising candidates for further development .

Synthesis of trioxolanes typically involves the reaction of suitable precursors under controlled conditions. Common methods include:

  • Peroxidation Reactions: Utilizing hydrogen peroxide or other peroxide sources to introduce oxirane groups into organic frameworks.
  • Cyclization Reactions: Employing catalysts to facilitate the formation of trioxolane structures from linear precursors.
  • Modification of Existing Compounds: Deriving trioxolanes from other cyclic compounds through selective oxidation or functional group transformations.

These methods allow for the creation of a variety of trioxolane derivatives with tailored biological activities.

Trixolane compounds are primarily explored for their applications in:

  • Antimalarial Treatments: Their effectiveness against Plasmodium falciparum positions them as potential alternatives to existing antimalarial drugs.
  • Antiparasitic Agents: Beyond malaria, trioxolanes may also be effective against other parasitic infections, such as those caused by Leishmania species.
  • Research Tools: They serve as valuable tools in biochemical research for studying oxidative stress and cellular signaling pathways.

Studies on trioxolane interactions have revealed their ability to inhibit cysteine proteases, which are crucial for the survival and replication of malaria parasites. The selective inhibition of these enzymes suggests that trioxolanes could be developed into targeted therapies that disrupt parasite metabolism without affecting host cells significantly . Additionally, interaction studies indicate that these compounds may enhance the efficacy of other antimalarial agents when used in combination therapies.

Trixolane shares structural similarities with other peroxide-based compounds, notably tetraoxanes and ozonides. Here’s a comparison highlighting its uniqueness:

Compound TypeStructureBiological ActivityUnique Features
Trixolane1,2,4-trioxolaneAntimalarialThree oxirane units; lower toxicity than some alternatives
Tetraoxane1,2,4,5-tetraoxaneAntimalarialContains four oxirane units; broader spectrum against various parasites
OzonideOzonide derivativesAntimalarialTypically more reactive; often used in combination therapies

Similar Compounds

  • Tetraoxanes: Known for their potent antimalarial activity.
  • Ozonides: Used in combination therapies due to their reactivity and effectiveness against resistant strains.
  • Peroxides: General class with various biological activities but often associated with higher toxicity.

The unique structural characteristics of trioxolane contribute to its specific biological activities and therapeutic potential, distinguishing it from similar compounds in medicinal chemistry.

XLogP3

1.2

Hydrogen Bond Acceptor Count

7

Exact Mass

353.18383758 g/mol

Monoisotopic Mass

353.18383758 g/mol

Heavy Atom Count

25

UNII

FCC8KA23AK

Wikipedia

Trixolane

Dates

Modify: 2024-04-14

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